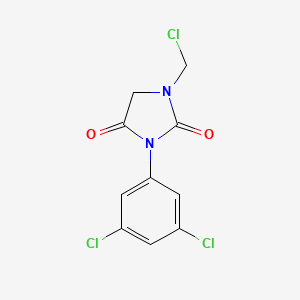
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the imidazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems might be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-phenylimidazolidine-2,4-dione: Lacks the dichloro substitution on the phenyl ring.
1-(Bromomethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65954-46-3 |
|---|---|
Molecular Formula |
C10H7Cl3N2O2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7Cl3N2O2/c11-5-14-4-9(16)15(10(14)17)8-2-6(12)1-7(13)3-8/h1-3H,4-5H2 |
InChI Key |
HYJVOQGTKPAAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1CCl)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















